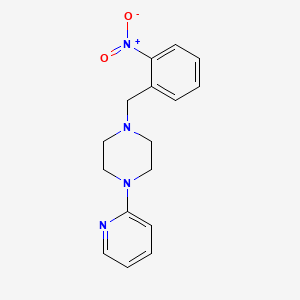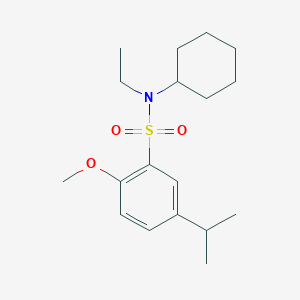
2-(4-isopropylphenoxy)-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropylphenoxy)-N-(4-methylbenzyl)acetamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential applications in scientific research. It belongs to the class of compounds known as selective androgen receptor modulators (SARMs) and is known for its ability to stimulate muscle growth and improve endurance.
Mécanisme D'action
2-(4-isopropylphenoxy)-N-(4-methylbenzyl)acetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a protein that plays a key role in regulating energy metabolism. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation and energy production, which in turn leads to an increase in muscle growth and endurance.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-N-(4-methylbenzyl)acetamide has been shown to have a number of biochemical and physiological effects, including an increase in muscle growth, an increase in endurance, and a decrease in body fat. It has also been shown to improve insulin sensitivity and reduce inflammation, making it a potentially valuable tool for the treatment of diabetes and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-isopropylphenoxy)-N-(4-methylbenzyl)acetamide for lab experiments is its ability to stimulate muscle growth and improve endurance, making it a valuable tool for studying exercise physiology. However, one limitation of 2-(4-isopropylphenoxy)-N-(4-methylbenzyl)acetamide is its potential for off-target effects, as it has been shown to activate a number of other receptors in addition to PPARδ.
Orientations Futures
There are a number of potential future directions for research on 2-(4-isopropylphenoxy)-N-(4-methylbenzyl)acetamide, including further studies on its potential applications in the treatment of obesity, diabetes, and cardiovascular disease. Additionally, further studies could be conducted to determine the optimal dosages and administration protocols for 2-(4-isopropylphenoxy)-N-(4-methylbenzyl)acetamide, as well as its potential for use in combination with other drugs. Finally, future research could focus on the development of new SARMs with improved selectivity and efficacy.
Méthodes De Synthèse
The synthesis of 2-(4-isopropylphenoxy)-N-(4-methylbenzyl)acetamide involves several steps, including the reaction of 4-isopropylphenol with chloroacetyl chloride to form the intermediate 2-(4-isopropylphenoxy)acetophenone. This intermediate is then reacted with N-(4-methylbenzyl)amine to form the final product, 2-(4-isopropylphenoxy)-N-(4-methylbenzyl)acetamide.
Applications De Recherche Scientifique
2-(4-isopropylphenoxy)-N-(4-methylbenzyl)acetamide has been extensively studied for its potential applications in scientific research, particularly in the field of exercise physiology. It has been shown to stimulate muscle growth and improve endurance, making it a potentially valuable tool for athletes and bodybuilders. Additionally, it has been studied for its potential applications in the treatment of obesity, diabetes, and cardiovascular disease.
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14(2)17-8-10-18(11-9-17)22-13-19(21)20-12-16-6-4-15(3)5-7-16/h4-11,14H,12-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXWGNYFOGFFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydrazino-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5702221.png)
![4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5702238.png)

![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5702250.png)
![methyl [4-(2-furoylamino)phenoxy]acetate](/img/structure/B5702255.png)

![4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5702276.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5702308.png)


![N-cyclohexyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5702322.png)
![5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5702328.png)

![4-({[2-(methylthio)phenyl]imino}methyl)-2-phenyl-1,3-oxazol-5-ol](/img/structure/B5702335.png)